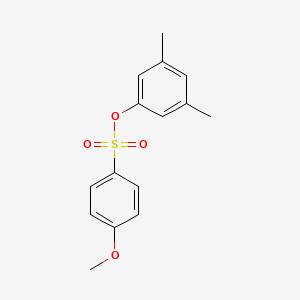
N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide, also known as SBI-0206965, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown to be effective in inhibiting the activity of several kinases, which makes it a valuable tool for investigating various biological processes.
Wirkmechanismus
N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide inhibits the activity of several kinases by binding to the ATP-binding pocket of these enzymes. This binding prevents the transfer of phosphate groups from ATP to their substrates, which ultimately leads to the inhibition of kinase activity.
Biochemical and Physiological Effects:
The inhibition of kinase activity by N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide has several biochemical and physiological effects. For example, the inhibition of TBK1 and IKKε kinases by this compound has been shown to reduce the production of type I interferons and cytokines in response to viral infection. Additionally, the inhibition of AMPK and mTOR kinases by N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide has been shown to affect cellular metabolism and energy homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide in lab experiments is its specificity for several kinases. This compound has been shown to be highly selective for TBK1, IKKε, AMPK, and mTOR kinases, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. However, one limitation of using N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide in scientific research. One potential direction is the investigation of the role of TBK1 and IKKε kinases in cancer, as these enzymes have been shown to promote tumor growth and metastasis. Additionally, the use of N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide in combination with other inhibitors or chemotherapeutic agents may provide a more effective treatment for certain types of cancer. Another potential direction is the investigation of the role of AMPK and mTOR kinases in aging and age-related diseases, as these enzymes have been shown to play a role in cellular senescence and aging-related metabolic disorders.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide has been widely used in scientific research to investigate the role of several kinases in various biological processes. For example, this compound has been used to study the role of TBK1 and IKKε kinases in innate immunity and antiviral responses. It has also been used to investigate the role of AMPK and mTOR kinases in cellular metabolism and energy homeostasis.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-13(2,3)9-7-10(17-19-9)16-12(18)8-5-4-6-15-11(8)14/h4-7H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYFWDGLPZACCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloropyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4855177.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4855188.png)
![(3,5-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4855191.png)


![3-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4855226.png)
![N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4855232.png)
![4-[4-(2,4-dicarboxybenzoyl)phenoxy]phthalic acid](/img/structure/B4855240.png)
![1-(4-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4855246.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4855259.png)
![N-cyclopropyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4855263.png)
![N-(2-methyl-5-nitrophenyl)-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4855266.png)

![methyl 2-[({[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4855274.png)